5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine 5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827179
InChI: InChI=1S/C7H10ClN3S/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C7H10ClN3S
Molecular Weight: 203.69 g/mol

5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine

CAS No.:

Cat. No.: VC17827179

Molecular Formula: C7H10ClN3S

Molecular Weight: 203.69 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine -

Specification

Molecular Formula C7H10ClN3S
Molecular Weight 203.69 g/mol
IUPAC Name 5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine
Standard InChI InChI=1S/C7H10ClN3S/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)
Standard InChI Key HQTXZWFWGPODFL-UHFFFAOYSA-N
Canonical SMILES CSCCNC1=CN=C(C=N1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine, reflects its substitution pattern:

  • A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the core structure.

  • A chlorine atom is bonded to the pyrazine ring at position 5.

  • A 2-(methylsulfanyl)ethylamine group is attached to position 2 via a nitrogen atom .

The molecular formula C₇H₁₀ClN₃S corresponds to a molecular weight of 203.69 g/mol, calculated as follows:

Molecular weight=(7×12.01)+(10×1.01)+35.45+(3×14.01)+32.07=203.69g/mol.\text{Molecular weight} = (7 \times 12.01) + (10 \times 1.01) + 35.45 + (3 \times 14.01) + 32.07 = 203.69 \, \text{g/mol}.

Table 1: Key Molecular Data

PropertyValueSource
IUPAC Name5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine
Molecular FormulaC₇H₁₀ClN₃S
Molecular Weight203.69 g/mol
CAS NumberNot publicly disclosed
GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing; wash skin thoroughly after handling .
H319Causes serious eye irritationUse eye protection; rinse cautiously with water for several minutes if exposed .
H335May cause respiratory irritationAvoid inhalation of dust/vapors; use in well-ventilated areas .

Limitations and Future Directions

Current data gaps include:

  • Synthetic Routes: No detailed procedures for synthesizing the compound are disclosed.

  • Physicochemical Properties: Melting point, solubility, and stability data are unavailable.

  • Biological Activity: No peer-reviewed studies on its pharmacological or toxicological profiles.

Future research should prioritize:

  • Elucidating synthesis pathways (e.g., nucleophilic aromatic substitution or reductive amination).

  • Characterizing stability under varying pH and temperature conditions.

  • Screening for antimicrobial, anticancer, or kinase-inhibitory activity.

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